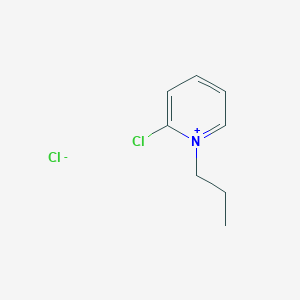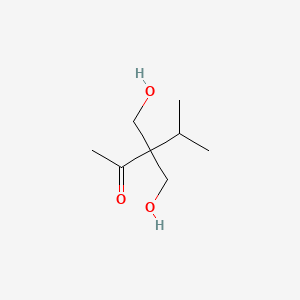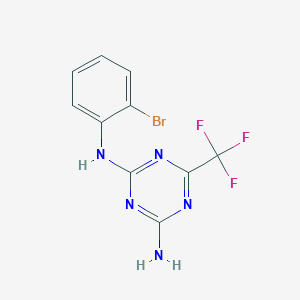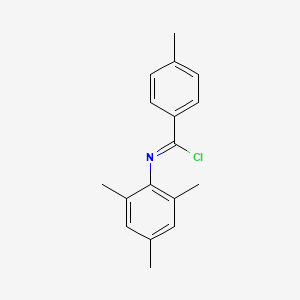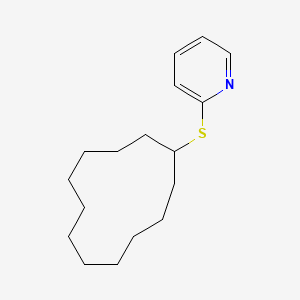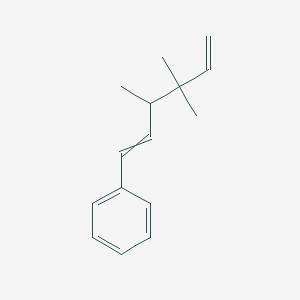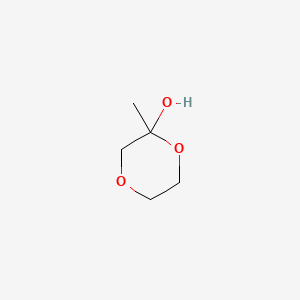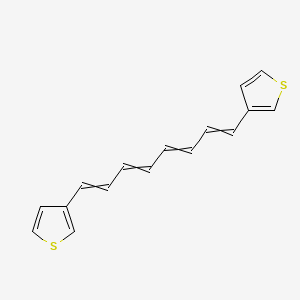![molecular formula C33H65N2O9P B14301585 [2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)
[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: is a phospholipid compound with the molecular formula C33H64NO10P. It plays a crucial role in the biosynthesis of phosphatidylcholine, which is essential for maintaining the structural integrity of cellular membranes. This compound is also involved in cellular communication mechanisms and neurotransmission processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves esterification reactions. The process begins with the preparation of the glycerol backbone, followed by the attachment of fatty acid chains through ester bonds.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and phosphorylation reactions. The process is optimized to ensure high yield and purity, often using catalysts and controlled reaction conditions to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, leading to the formation of peroxides and other oxidized products.
Reduction: Reduction reactions can occur at the phosphate group, converting it to different phosphorous-containing species.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Peroxides and other oxidized derivatives.
Reduction: Reduced phosphorous species.
Substitution: Various substituted derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is used as a precursor for the synthesis of complex phospholipids and other biologically active molecules.
Biology: In biological research, this compound is used to study membrane dynamics, cellular signaling pathways, and neurotransmission processes.
Medicine: In medicine, the compound has therapeutic implications in addressing neurodegenerative diseases and cognitive dysfunctions. It is also explored for its potential in drug delivery systems due to its ability to integrate into cellular membranes.
Industry: In the industrial sector, the compound is used in the formulation of specialized lipids and surfactants for various applications.
Wirkmechanismus
The mechanism of action of [2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its integration into cellular membranes, where it influences membrane fluidity and stability. The compound interacts with membrane proteins and receptors, modulating signaling pathways and neurotransmission processes. Its effects are mediated through the activation of specific molecular targets, including phospholipases and kinases.
Vergleich Mit ähnlichen Verbindungen
- 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine
- 1-palmitoyl-2-azelaoyl PC
- Azelaoyl PC
Comparison: Compared to similar compounds, [2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific fatty acid composition and the presence of the trimethylazaniumyl moiety. This unique structure imparts distinct biophysical properties, making it particularly effective in modulating membrane dynamics and cellular signaling.
Eigenschaften
Molekularformel |
C33H65N2O9P |
|---|---|
Molekulargewicht |
664.9 g/mol |
IUPAC-Name |
[2-(9-amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C33H65N2O9P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-35(2,3)4)44-33(38)25-22-19-16-17-20-23-31(34)36/h30H,5-29H2,1-4H3,(H2-,34,36,39,40) |
InChI-Schlüssel |
XESJPMXDDSGUSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


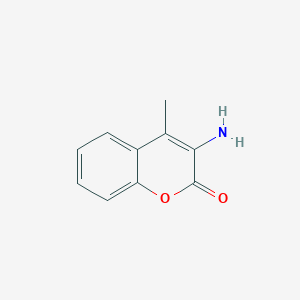
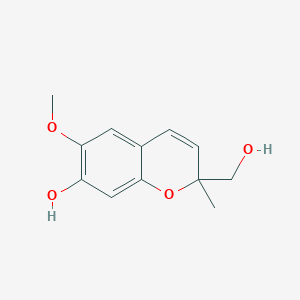

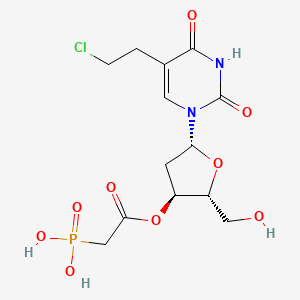
![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
